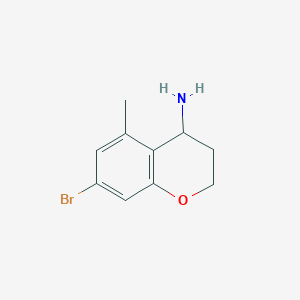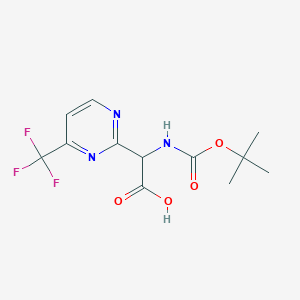
(1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine is an organic compound that belongs to the class of amines. It features a pyridine ring substituted with a methyl group and a propylamine side chain with additional methyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridinecarboxaldehyde and isobutylamine.
Condensation Reaction: The aldehyde group of 2-pyridinecarboxaldehyde reacts with isobutylamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents may be employed to enhance the efficiency of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
Oxidation: Formation of nitriles or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act as an agonist or antagonist, modulating the activity of its targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1-(2-pyridyl)propylamine: Similar structure but with a different substitution pattern on the pyridine ring.
2,2-Dimethyl-1-(4-pyridyl)propylamine: Another isomer with the substitution at the 4-position of the pyridine ring.
Uniqueness
(1S)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers.
Eigenschaften
Molekularformel |
C11H18N2 |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
(1S)-2,2-dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-8-6-5-7-13-9(8)10(12)11(2,3)4/h5-7,10H,12H2,1-4H3/t10-/m1/s1 |
InChI-Schlüssel |
YYCWWTRKRRLKER-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=C(N=CC=C1)[C@H](C(C)(C)C)N |
Kanonische SMILES |
CC1=C(N=CC=C1)C(C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride](/img/structure/B13039021.png)

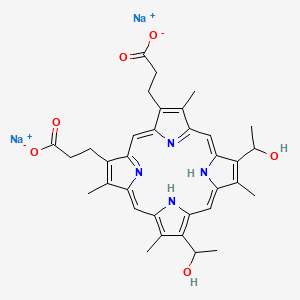
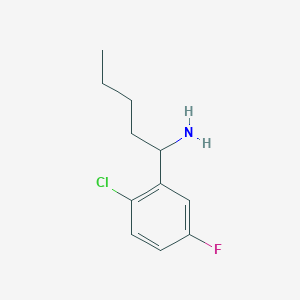
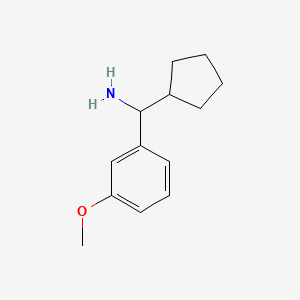
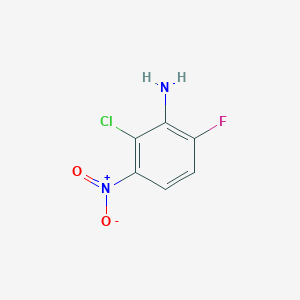

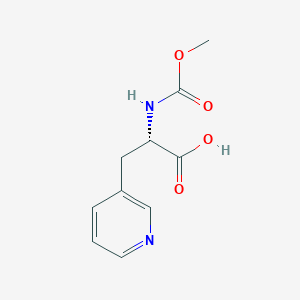

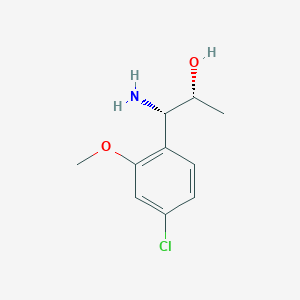

![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)
